molecular formula C9H12BNO4 B581953 3-Amino-5-ethoxycarbonylphenylboronic acid CAS No. 510773-04-3

3-Amino-5-ethoxycarbonylphenylboronic acid

Cat. No.: B581953
CAS No.: 510773-04-3
M. Wt: 209.008
InChI Key: KOMOLAWDZYJJSX-UHFFFAOYSA-N
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Description

3-Amino-5-ethoxycarbonylphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an amino group, an ethoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring. The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the borylation of 3-Amino-5-ethoxycarbonylphenyl halides using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like XPhos to facilitate the formation of the boronic acid group.

Industrial Production Methods: Industrial production of 3-Amino-5-ethoxycarbonylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-ethoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

3-Amino-5-ethoxycarbonylphenylboronic acid (CAS No. 510773-04-3) is an organoboron compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound features an amino group, an ethoxycarbonyl group, and a boronic acid moiety, which contribute to its reactivity and versatility in various chemical reactions, particularly in the synthesis of pharmaceuticals.

The molecular formula of this compound is C₉H₁₂BNO₄. Its structure allows it to participate in several significant chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds, making it crucial for synthesizing biaryl compounds.
  • Oxidation Reactions : The boronic acid group can be oxidized to yield phenolic compounds.

The mechanism of action for this compound primarily involves its ability to form stable covalent bonds with other molecules. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form new carbon-carbon bonds. This process is essential for synthesizing complex organic molecules and pharmaceuticals.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied as a potential inhibitor of phosphodiesterase IV (PDE4), which plays a role in various inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Properties : The compound's ability to form stable complexes with certain enzymes makes it a candidate for developing anticancer therapies .
  • Antibacterial Applications : Its unique structure allows for interactions with bacterial enzymes, potentially leading to new antibacterial agents .

Research Findings and Case Studies

A variety of studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits PDE4, relevant for treating respiratory diseases
Anticancer PotentialInvolved in synthesizing compounds targeting cancer cells
Antibacterial ActivityPotential interactions with bacterial enzymes

Case Study: PDE4 Inhibition

In a study focused on PDE4 inhibitors, compounds similar to this compound demonstrated significant activity against various inflammatory conditions. The research highlighted the compound's potential utility in treating diseases like asthma and COPD by modulating inflammatory pathways .

Case Study: Anticancer Applications

Another investigation explored the synthesis of boron-containing drugs using this compound as a precursor. The study indicated promising results in inhibiting tumor growth in specific cancer models, suggesting that this compound could play a role in developing new cancer therapies .

Comparison with Similar Compounds

This compound can be compared with other boronic acid derivatives to highlight its unique properties:

CompoundStructure CharacteristicsBiological Activity
3-Formylphenylboronic AcidContains a formyl group instead of an amino groupLimited enzyme interaction
4-Carboethoxyphenylboronic AcidContains a carboethoxy groupSimilar applications but less versatility
3-Amino-4-nitrophenylboronic AcidContains nitro substituent at position 4Enhanced reactivity but different targets

Properties

IUPAC Name

(3-amino-5-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMOLAWDZYJJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659377
Record name [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510773-04-3
Record name [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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